N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked via a methylene group to an acetamide scaffold. The pyrimidinone ring at the core of the structure is substituted at the 4-position with a 4-methylphenyl group, contributing to its lipophilic character. Its molecular formula is C₂₂H₂₁N₃O₅, with a molecular weight of 407.4 g/mol .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-2-5-16(6-3-14)17-9-21(26)24(12-23-17)11-20(25)22-10-15-4-7-18-19(8-15)28-13-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGOAQRYIRDSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antidiabetic and anticancer properties, alongside relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C23H24N4O5S
- Molecular Weight : 468.5 g/mol
- IUPAC Name : 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Antidiabetic Activity
Recent studies have demonstrated that derivatives of benzodioxol, including this compound, exhibit significant antidiabetic properties. In vitro assays have assessed the compound's ability to inhibit α-amylase, an enzyme critical in carbohydrate digestion.
Key Findings :
- Inhibition of α-amylase : The compound showed potent inhibition with an IC50 value of approximately 0.68 µM, indicating strong activity against this enzyme .
- In Vivo Studies : In a streptozotocin-induced diabetic mice model, treatment with the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
| Compound | IC50 (µM) | Effect on Blood Glucose (mg/dL) |
|---|---|---|
| N-(benzodioxol derivative) | 0.68 | Reduced from 252.2 to 173.8 |
Anticancer Activity
The anticancer potential of this compound has also been explored through various cytotoxicity assays.
Key Findings :
- Cytotoxicity Assays : The compound exhibited significant activity against several cancer cell lines with IC50 values ranging between 26–65 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Cancer Cell Line A | 26 |
| Cancer Cell Line B | 45 |
| Cancer Cell Line C | 65 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting α-amylase, the compound reduces glucose absorption in the intestines.
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies
Several studies have highlighted the efficacy of benzodioxol derivatives in treating diabetes and cancer:
- Antidiabetic Study : A study published in PMC reported that benzodioxol derivatives significantly reduced blood glucose levels in diabetic models while showing minimal toxicity to normal cells .
- Anticancer Study : Another research focused on a series of benzodioxol derivatives found that they effectively inhibited tumor growth in various cancer cell lines while maintaining safety profiles for normal cells .
Scientific Research Applications
Chemical Properties and Structure
L251-0041 has a molecular formula of and a molecular weight of approximately 491.61 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a dihydropyrimidine core, which are known for their biological activity.
Drug Discovery
L251-0041 is included in several screening libraries aimed at identifying new therapeutic agents. Its structure suggests potential activity against various biological targets:
- Protein-Protein Interaction Modulators : L251-0041 is part of libraries designed to explore modulators of protein-protein interactions (PPIs), which are crucial in many cellular processes and disease mechanisms.
- Histone Deacetylase Inhibitors : The compound's structure indicates potential as an HDAC inhibitor, which can influence gene expression and has implications in cancer therapy.
Anticancer Activity
Research indicates that compounds similar to L251-0041 exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The dihydropyrimidine scaffold is often associated with cytotoxic effects against various cancer cell lines.
Neuroprotective Effects
The benzodioxole component is known for neuroprotective properties, suggesting that L251-0041 may have applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by modulating neuroinflammatory pathways.
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structures possess antimicrobial properties. L251-0041 may be explored for its efficacy against bacterial and fungal pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents on the pyrimidinone ring, the benzodioxole moiety, or the acetamide linker. Below is a systematic comparison:
Variations in Aromatic Substituents
- N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058461-50-9): Substitutes the 4-methylphenyl group with a 4-ethoxyphenyl moiety. Molecular weight: 407.4 g/mol (C₂₂H₂₁N₃O₅).
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058198-01-8) :
Modifications to the Acetamide Linker
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12) :
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (Compound 5.15): Incorporates a phenoxy-phenyl group instead of benzodioxole. Melting point: 224–226°C.
Core Heterocycle Variations
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c): Replaces the pyrimidinone ring with a benzooxazine-pyrimidine hybrid. Synthesized in yields of 60–66% using cesium carbonate and DMF .
- N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (6): Substitutes the pyrimidinone with a thienopyrimidine core. Exhibits a melting point of 190–191°C and a molecular ion peak at m/z 362.0 [M+H]⁺ .
Research Implications
- Synthetic Accessibility : The target compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 32% to 66% depending on substituents .
- Physicochemical Properties : Substituents like ethoxy or methoxy groups influence logP values and solubility, critical for pharmacokinetic optimization .
Preparation Methods
Cyclocondensation of β-Ketoester and Urea
A mixture of ethyl acetoacetate (1.0 equiv), 4-methylbenzaldehyde (1.1 equiv), and urea (1.5 equiv) undergoes acid-catalyzed cyclization in ethanol at reflux (78°C, 8 h). The resulting 4-(4-methylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylate is hydrolyzed with 6 M HCl to yield the carboxylic acid.
Oxidation and Functionalization
The thioxo group is oxidized to a ketone using hydrogen peroxide (30%) in acetic acid (60°C, 2 h). Subsequent alkylation with chloroacetic acid in the presence of sodium hydride (NaH) in dry THF introduces the acetic acid moiety at the N1 position, yielding 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid .
Key Analytical Data
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FT-IR (KBr): 1725 cm⁻¹ (C=O, pyrimidinone), 1680 cm⁻¹ (C=O, carboxylic acid).
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 4.82 (s, 2H, CH₂CO), 6.45 (s, 1H, pyrimidinone H5), 7.25–7.45 (m, 4H, Ar-H).
Preparation of (2H-1,3-Benzodioxol-5-yl)methylamine
The benzodioxole-containing amine is synthesized via reductive amination or nitrile reduction.
Reductive Amination of Piperonal
Piperonal (1,3-benzodioxole-5-carbaldehyde, 1.0 equiv) reacts with ammonium acetate (2.0 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) in methanol at 25°C (12 h). The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield (2H-1,3-benzodioxol-5-yl)methylamine .
Alternative Route: Nitrile Reduction
5-(Chloromethyl)-1,3-benzodioxole (1.0 equiv) is treated with sodium azide (NaN₃, 1.5 equiv) in DMF (60°C, 6 h), followed by hydrogenation over Pd/C (10% wt, H₂, 50 psi) to afford the amine.
Key Analytical Data
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling the pyrimidinone acetic acid with the benzodioxole-methyl amine.
Activation with TBTU
A solution of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid (1.0 equiv) and TBTU (1.2 equiv) in dry DCM is stirred with N-methylmorpholine (2.0 equiv) at 0°C (30 min). (2H-1,3-benzodioxol-5-yl)methylamine (1.1 equiv) is added, and the mixture is stirred at 25°C (12 h). The product is isolated by filtration and recrystallized from ethanol/ethyl acetate (1:1).
Alternative Coupling with EDCl/HOBt
The acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF. After 15 min activation, the amine (1.1 equiv) is added, and the reaction proceeds at 25°C (6 h). The mixture is poured into ice-water, and the precipitate is collected.
Key Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 4.45 (d, 2H, J = 5.6 Hz, CH₂NH), 5.95 (s, 2H, OCH₂O), 6.75–7.40 (m, 7H, Ar-H), 8.25 (t, 1H, NH).
-
HPLC Purity: 99.2% (C18, 0.1% TFA in H₂O/MeCN).
Crystallographic Characterization
Single-crystal X-ray diffraction confirms the molecular structure (Fig. 1).
Crystal Data
-
Space Group: P2₁/c
-
a = 10.245 Å, b = 12.876 Å, c = 14.562 Å
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α = 90°, β = 102.3°, γ = 90°
Scale-Up and Process Optimization
Solvent Screening
Optimal yields (82–85%) are achieved in DCM or THF. Ethanol reduces yields to 65% due to poor amine solubility.
Temperature Effects
Coupling at 0–25°C minimizes side products (e.g., oxazolones). Elevated temperatures (>40°C) promote degradation.
Comparative Analysis of Methods
| Parameter | TBTU/DCM | EDCl/HOBt/DMF |
|---|---|---|
| Yield (%) | 85 | 78 |
| Reaction Time (h) | 12 | 6 |
| Purity (%) | 99.2 | 97.5 |
| Byproducts | <0.5% | <2% |
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling the benzodioxolylmethyl moiety with the dihydropyrimidinone-acetamide core. A reported method for analogous compounds uses a nucleophilic substitution or amidation reaction under reflux conditions. For example, in related dihydropyrimidinone derivatives, yields of ~66% were achieved using DMSO-d6 as a solvent and optimizing stoichiometric ratios of reactants . To improve yields:
- Use anhydrous conditions to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
Methodological Answer:
- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.6 ppm for benzodioxole and methylphenyl groups), the acetamide NH (δ ~10.0 ppm, broad), and dihydropyrimidinone NH (δ ~12.5 ppm). Splitting patterns (e.g., singlet for CH3 at δ 2.18 ppm) confirm substituent positions .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%). For example, a related pyrimidine derivative showed [M+H]+ at m/z 362.0 .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
Methodological Answer:
- Substituent Variation : Replace the 4-methylphenyl group with fluorophenyl or methoxy groups (as in ) to assess electronic effects on target binding.
- Bioisosteric Replacement : Substitute the benzodioxole ring with a thienopyrimidine scaffold (see ) to evaluate steric and metabolic impacts.
- In Vitro Assays : Test modified analogs against enzymes like cyclooxygenase or kinases, using fluorescence polarization or enzymatic inhibition assays.
Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Reproduce Conditions : Verify solvent purity (e.g., DMSO-d6 vs. DMF) and reaction times. For instance, discrepancies in NH peak shifts (δ 10.01 vs. 12.50 ppm ) may arise from solvent polarity or hydrogen bonding.
- Cross-Validate Data : Compare NMR assignments with computational predictions (e.g., ChemDraw simulations) and reference analogs (e.g., ).
Advanced: What experimental design strategies are recommended for optimizing continuous-flow synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (40–100°C), residence time (5–30 min), and catalyst loading (0.1–5 mol%). For example, flow chemistry improved diazomethane synthesis yields by 20% in .
- In-Line Analytics : Integrate FTIR or UV-vis to monitor intermediate formation.
Advanced: How can analytical method validation ensure reproducibility in pharmacokinetic studies?
Methodological Answer:
- HPLC Validation : Establish linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (>90%) using spiked plasma samples.
- Stability Testing : Assess compound degradation under light, temperature, and pH variations (e.g., 4°C vs. 25°C storage ).
Advanced: What computational tools assist in identifying potential biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against targets like COX-2 or EGFR (based on structural analogs in ).
- Pharmacophore Modeling : Generate 3D pharmacophores using the dihydropyrimidinone core and benzodioxole as key features.
Advanced: How can low yields in the final amidation step be troubleshooted?
Methodological Answer:
- Activation Strategy : Switch from EDCl/HOBt to HATU for better coupling efficiency.
- Solvent Optimization : Replace DCM with THF or acetonitrile to enhance solubility .
- Byproduct Analysis : Use LC-MS to detect unreacted intermediates or hydrolysis products.
Advanced: What in silico approaches predict metabolic stability for this compound?
Methodological Answer:
- CYP450 Metabolism Prediction : Use SwissADME or MetaCore to identify vulnerable sites (e.g., benzodioxole methyl oxidation).
- MD Simulations : Run 50-ns simulations in GROMACS to assess binding stability with hepatic enzymes.
Advanced: How are cytotoxicity assays designed to evaluate therapeutic potential?
Methodological Answer:
- Cell Line Selection : Use cancer lines (e.g., MCF-7, HepG2) and normal fibroblasts (e.g., NIH/3T3) for selectivity assessment.
- Dose-Response Curves : Test 0.1–100 µM concentrations, with IC50 calculated via GraphPad Prism. Reference protocols from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
